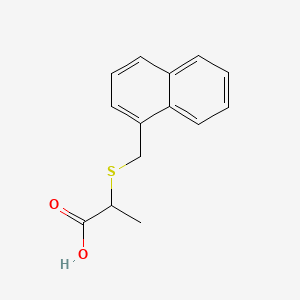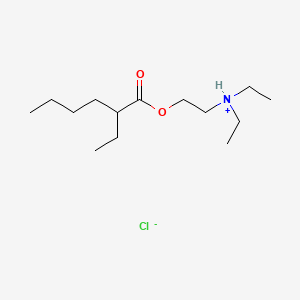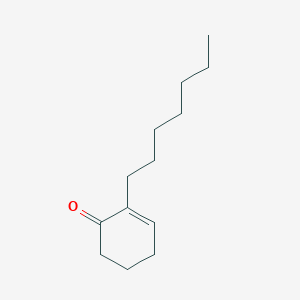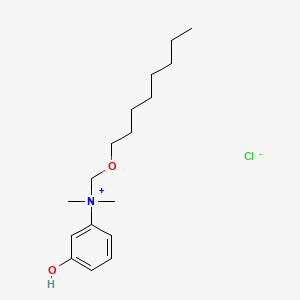
5-Hexyl-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a hexyl group attached to the ring.
Méthodes De Préparation
The synthesis of 5-Hexyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, which are then cyclized using p-toluenesulfonyl chloride and triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
5-Hexyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as triethylamine or p-toluenesulfonyl chloride. Major products formed from these reactions include various substituted oxadiazoles and their derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Hexyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, blocking the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is beneficial in the treatment of conditions like Alzheimer’s disease. The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-Hexyl-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
5-Aryl-1,3,4-oxadiazol-2-amines: These compounds have aryl groups attached to the oxadiazole ring and have shown similar biological activities, including enzyme inhibition and antimicrobial properties.
1,2,4-Oxadiazoles: These isomers of 1,3,4-oxadiazoles have different nitrogen atom positions in the ring and exhibit distinct chemical and biological properties.
1,3,4-Thiadiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
69741-94-2 |
|---|---|
Formule moléculaire |
C8H15N3O |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
5-hexyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11) |
Clé InChI |
FYTIQWNHQMUUKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=NN=C(O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)


![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)






